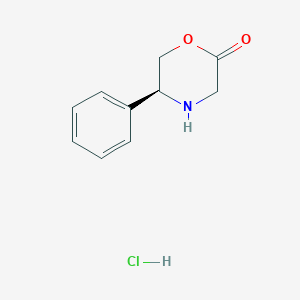

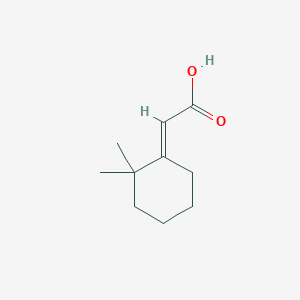

N1-cyclopropyl-N2-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "N1-cyclopropyl-N2-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)oxalamide" is a chemical entity that appears to be related to a class of compounds with biological activity, such as monoamine oxidase (MAO) inhibition and potential antitumor properties. The papers provided discuss various compounds with similar structural motifs, such as cyclopropylamine , oxalamide-based carbenes , and quinolinecarboxylic acid derivatives , which are relevant to understanding the context in which the compound of interest might operate.

Synthesis Analysis

The synthesis of related compounds involves the formation of cyclopropylamine derivatives, as seen in the monoamine oxidase inhibitor described in paper . The oxalamide-based carbene also provides insight into the synthesis of related structures, where the formation of cyclopropanation products and the generation of a stable dimerization product are highlighted. These methods could potentially be adapted for the synthesis of "this compound."

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using techniques such as X-ray diffraction . This method allows for the determination of the precise arrangement of atoms within a molecule, which is crucial for understanding the compound's reactivity and interaction with biological targets. The molecular structure of the compound of interest would likely exhibit features that influence its biological activity, such as the presence of the cyclopropyl group and the oxalamide moiety.

Chemical Reactions Analysis

The reactivity of similar compounds has been explored, with the oxalamide-based carbene undergoing cyclopropanation reactions and interacting with elemental selenium to form selenides . These reactions demonstrate the potential chemical versatility of the compound of interest, suggesting that it may participate in a variety of chemical transformations relevant to its biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to "this compound" have been studied to some extent. For instance, the fluorescence and chemical stability of the dimerization product of the carbene provide insights into the potential properties of the compound of interest. Additionally, the interaction of quinolinecarboxylic acid derivatives with mammalian topoisomerase II suggests that the compound may have specific enzyme inhibitory properties, which could be related to its physical interaction with the enzyme's active site.

properties

IUPAC Name |

N'-cyclopropyl-N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20FN3O2/c1-19(2)13(10-3-5-11(16)6-4-10)9-17-14(20)15(21)18-12-7-8-12/h3-6,12-13H,7-9H2,1-2H3,(H,17,20)(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJQFVBBPKGYICG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CNC(=O)C(=O)NC1CC1)C2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-chlorobenzyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B2552202.png)

![N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-(trifluoromethyl)aniline](/img/structure/B2552203.png)

![3-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidine-1-carbonyl]benzonitrile](/img/structure/B2552208.png)

![1-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfonyl)propan-1-amine](/img/structure/B2552217.png)

![2-(4-methoxyphenyl)-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide](/img/structure/B2552219.png)

![4-oxo-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)-4H-chromene-2-carboxamide](/img/structure/B2552221.png)

![7-[(Diethylamino)methyl]-6-hydroxy-2-(phenylmethylene)benzo[b]furan-3-one](/img/structure/B2552223.png)